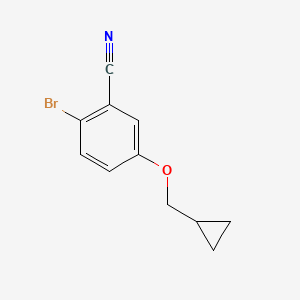
2-Bromo-5-(cyclopropylmethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(cyclopropylmethoxy)benzonitrile is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(cyclopropylmethoxy)benzonitrile typically involves the bromination of 5-(cyclopropylmethoxy)benzonitrile. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(cyclopropylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Primary amine
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Bromo-5-(cyclopropylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(cyclopropylmethoxy)benzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-5-methoxypyridine
5-Bromo-2-(cyclopropylmethoxy)pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-11-4-3-10(5-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 |
InChI Key |
LSHHFCBNCCKEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















